4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
CAS No.:
Cat. No.: VC16309155
Molecular Formula: C25H23N3O4S2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O4S2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 4-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C25H23N3O4S2/c1-16-13-19(32-2)10-11-20(16)23-17(15-28(26-23)18-7-4-3-5-8-18)14-21-24(31)27(25(33)34-21)12-6-9-22(29)30/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,29,30)/b21-14- |
| Standard InChI Key | WLSDOYLEBMRCGH-STZFKDTASA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name reflects its intricate architecture: a thiazolidinone ring (with a sulfur atom at position 2 and a ketone at position 4) is conjugated to a pyrazole moiety substituted with a 4-methoxy-2-methylphenyl group. The butanoic acid side chain at position 3 introduces carboxylic acid functionality, enhancing solubility and potential for hydrogen bonding. The (5Z) configuration denotes the cis orientation of the methylidene group bridging the thiazolidinone and pyrazole rings, critical for maintaining planar geometry and electronic conjugation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 955899-71-5 |
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 4-[(5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid |
| SMILES Notation | COC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis begins with the preparation of the thiazolidinone core via cyclocondensation of thiosemicarbazide with α-keto acids. Subsequent Knoevenagel condensation introduces the pyrazole-aldehyde derivative, forming the methylidene bridge. Finally, nucleophilic substitution attaches the butanoic acid side chain.
Table 2: Reagents and Conditions
| Step | Reagents/Catalysts | Conditions |
|---|---|---|
| 1 | Thiosemicarbazide, CH3COOH | Reflux, 12 h |
| 2 | 3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Piperidine | Ethanol, 80°C, 6 h |
| 3 | 4-Bromobutyric acid, K2CO3 | DMF, 100°C, 8 h |
Chirality and Purification
Despite the absence of stereocenters, the (5Z) configuration necessitates careful isolation via column chromatography (silica gel, ethyl acetate/hexane) to separate Z/E isomers . HPLC analysis confirms >95% purity in research-grade batches.
Biological Activities and Mechanistic Insights
Table 3: Comparative Bioactivity of Thiazolidinone Analogs
Pharmacokinetic Considerations
The butanoic acid moiety enhances aqueous solubility (logP ≈ 2.1 predicted), potentially improving bioavailability compared to non-carboxylic analogs . In silico models predict moderate blood-brain barrier permeability, warranting further ADMET studies .
Research Gaps and Future Directions
Priority Investigations
-
In vitro profiling: Screen against COX-2, NF-κB, and bacterial efflux pumps.
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Structure-Activity Relationships (SAR): Modify the methoxy and methyl groups on the phenyl ring to optimize potency.
-
Toxicology: Assess acute toxicity in rodent models (LD50 determination).
Computational Modeling Opportunities
Molecular docking simulations could map interactions with COX-2’s active site (PDB ID: 5KIR), guiding rational design . QSAR models may correlate substituent electronegativity with antimicrobial efficacy.
Industrial and Regulatory Considerations
Patent Landscape
No patents directly claim this compound, though derivatives with 4-methylphenyl substitutions are protected under WO 2024096321A1. Synthesis scalability remains a challenge due to multi-step purification requirements.
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